molecular formula C18H17NO3S B5800891 4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide

4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide

Cat. No. B5800891
M. Wt: 327.4 g/mol
InChI Key: CZHJHRNRUKJPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide, also known as MNSB, is a chemical compound that has been widely studied for its potential applications in scientific research. MNSB is a sulfonamide compound that is often used as a reagent in organic synthesis, and it has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a tool for studying protein-protein interactions. In organic synthesis, 4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide can be used as a protecting group for amines, as well as a reagent for the synthesis of sulfonamides and other compounds. In protein-protein interaction studies, 4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide has been shown to bind to the SH3 domain of the protein Nck, which is involved in the regulation of cytoskeletal dynamics.

Mechanism of Action

The exact mechanism of action of 4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide is not well understood, but it is thought to involve the binding of the compound to specific proteins or enzymes. In the case of Nck, 4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide has been shown to bind to the SH3 domain of the protein, which disrupts its ability to interact with other proteins and affects its overall function.
Biochemical and Physiological Effects
4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of enzyme activity and modulation of protein-protein interactions. In one study, 4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide was found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. In another study, 4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide was shown to disrupt the interaction between the proteins Nck and Sos, which are involved in the regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide in lab experiments is its relatively high yield and purity, which makes it a useful reagent for organic synthesis. Additionally, its ability to modulate protein-protein interactions makes it a useful tool for studying the function of specific proteins in cells. However, one limitation of using 4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Additionally, further studies on the mechanism of action of 4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide could help to elucidate its role in regulating protein-protein interactions and provide insight into potential therapeutic applications. Finally, studies on the toxicity and safety of 4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide could help to determine its suitability for use in clinical settings.

Synthesis Methods

The synthesis of 4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide typically involves the reaction of 2-naphthylamine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The resulting product is then purified through recrystallization or column chromatography. The yield of 4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide can vary depending on the specific reaction conditions used, but it is typically around 70-80%.

properties

IUPAC Name

4-methoxy-3-methyl-N-naphthalen-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-13-11-17(9-10-18(13)22-2)23(20,21)19-16-8-7-14-5-3-4-6-15(14)12-16/h3-12,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHJHRNRUKJPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-methyl-N-2-naphthylbenzenesulfonamide

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